molecular formula C13H13NO3 B6156129 ethyl 4-hydroxy-7-methylquinoline-3-carboxylate CAS No. 41460-18-8

ethyl 4-hydroxy-7-methylquinoline-3-carboxylate

Cat. No. B6156129
CAS RN: 41460-18-8
M. Wt: 231.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of quinoline and its analogs, including ethyl 4-hydroxy-7-methylquinoline-3-carboxylate, involves traditional and green synthetic approaches. These include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .


Molecular Structure Analysis

The molecular formula of ethyl 4-hydroxy-7-methylquinoline-3-carboxylate is C13H13NO3 . It has an average mass of 217.221 Da and a monoisotopic mass of 217.073898 Da .


Chemical Reactions Analysis

Quinoline, the parent compound of ethyl 4-hydroxy-7-methylquinoline-3-carboxylate, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Characterization

  • Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate derivatives are synthesized through a two-step process involving isatoic anhydrides and ethyl acetoacetate, as part of research in HIV integrase projects (Jentsch et al., 2018).
  • Synthesis of similar compounds, such as ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, is integral in antibacterial fluoroquinolones research (Rádl, 1994).

Chemical Properties and Reactions

  • The reaction of ethyl 4-hydroxy-7-methylquinoline-3-carboxylate derivatives with phosphorus oxychloride has been studied, showing a transformation to 4-chloro derivatives and a notable loss of 1-N-alkyl groups (Ukrainets et al., 2009).
  • Alkaline hydrolysis of these compounds results in decarboxylation, leading to new chemical structures (Ukrainets et al., 2006).

Novel Derivatives and Potential Applications

  • Novel optically pure α-amino acid functionalised quinolone derivatives have been synthesized, showing promising antibacterial activity (Lingaiah et al., 2012).
  • Theoretical and spectroscopic studies of these derivatives offer insights into their biological activities and potential pharmaceutical applications (Rimarčík et al., 2011).

Antimicrobial and Antiviral Activities

  • Some derivatives exhibit moderate antibacterial activity, demonstrating the compound's potential in antimicrobial research (Asghari et al., 2014).
  • Research also includes exploring the antiviral activities of these compounds against various viruses (Ivashchenko et al., 2014).

Future Directions

Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate has diverse biological and pharmacological activities, making it a potential candidate for various applications in research and industry. Its future directions could involve further exploration of its therapeutic potential and the development of more efficient and environmentally friendly synthesis methods .

properties

IUPAC Name

ethyl 7-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-7-14-11-6-8(2)4-5-9(11)12(10)15/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOMNKPYBWQMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508220
Record name Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS RN

41460-18-8
Record name Ethyl 7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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